molecular formula C4H11O3P B11744296 Propyl hydrogen methylphosphonate

Propyl hydrogen methylphosphonate

Cat. No.: B11744296
M. Wt: 138.10 g/mol
InChI Key: WPEAFCGWTBGVNU-UHFFFAOYSA-N
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Description

Propyl hydrogen methylphosphonate is an organophosphorus compound with the chemical formula C4H11O3P It is a member of the phosphonate family, which are characterized by the presence of a phosphorus atom bonded to an alkyl group and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl hydrogen methylphosphonate can be synthesized through several methods. One common approach involves the reaction of propyl alcohol with methylphosphonic dichloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

C3H7OH+CH3P(O)Cl2+Et3NC4H11O3P+Et3N.HCl\text{C3H7OH} + \text{CH3P(O)Cl2} + \text{Et3N} \rightarrow \text{C4H11O3P} + \text{Et3N.HCl} C3H7OH+CH3P(O)Cl2+Et3N→C4H11O3P+Et3N.HCl

Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl methylphosphonates, followed by desilylation upon contact with water or methanol .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of microwave irradiation has been explored to accelerate the reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

Propyl hydrogen methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of aqueous acids or bases.

    Substitution: Common reagents include alkyl halides and bases such as triethylamine.

    Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Major Products Formed

    Hydrolysis: Yields phosphonic acids.

    Substitution: Produces substituted phosphonates.

    Oxidation: Forms phosphine oxides.

Mechanism of Action

The mechanism of action of propyl hydrogen methylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This mechanism is particularly relevant in its use as an enzyme inhibitor in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl hydrogen methylphosphonate
  • Butyl hydrogen methylphosphonate
  • Phenyl hydrogen methylphosphonate

Comparison

Propyl hydrogen methylphosphonate is unique due to its specific alkyl group, which influences its reactivity and applications. Compared to ethyl and butyl analogs, it offers a balance between hydrophobicity and reactivity, making it suitable for a wider range of applications. Phenyl hydrogen methylphosphonate, on the other hand, has a more rigid structure and is often used in different contexts such as aromatic substitution reactions .

Properties

Molecular Formula

C4H11O3P

Molecular Weight

138.10 g/mol

IUPAC Name

methyl(propoxy)phosphinic acid

InChI

InChI=1S/C4H11O3P/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3,(H,5,6)

InChI Key

WPEAFCGWTBGVNU-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C)O

Origin of Product

United States

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